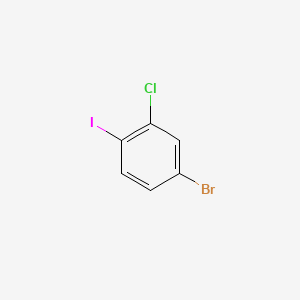

4-Bromo-2-chloro-1-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHKQBZOURGNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370786 | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-47-9 | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31928-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-iodobenzene: A Strategic Intermediate for Complex Synthesis

CAS Number: 31928-47-9

Introduction: The Strategic Value of Tri-Halogenated Benzene Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-chloro-1-iodobenzene is a premier example of such a strategic intermediate.[1][2] Its utility is not merely as a halogenated aromatic, but as a precisely substituted scaffold offering chemists a powerful tool for controlled, sequential functionalization.[3] The benzene ring is adorned with three distinct halogens—iodine, bromine, and chlorine—each possessing a differential reactivity profile that enables a hierarchy of chemical transformations, most notably in metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth examination of the properties, synthesis, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective application. This data is critical for reaction monitoring, quality control, and structural verification.

Core Properties

All quantitative data for this compound is summarized in the table below for clarity and rapid reference.

| Property | Value | Source |

| CAS Number | 31928-47-9 | [5] |

| Molecular Formula | C₆H₃BrClI | [5] |

| Molecular Weight | 317.35 g/mol | [5] |

| Appearance | White to yellow solid or clear liquid | [1] |

| Melting Point | ~35 °C | [2] |

| Boiling Point | 123.8±21.8 °C (Predicted) | |

| InChIKey | OHHKQBZOURGNLR-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C=C1Br)Cl)I | [5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this molecule, key absorptions will correspond to C-H stretching of the aromatic ring, C=C ring stretching, and C-X (C-I, C-Br, C-Cl) stretching vibrations in the fingerprint region. A representative FTIR spectrum is available through public databases such as PubChem.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms of the benzene ring. The carbon attached to iodine (the "heavy atom effect") will typically appear at a higher field (lower ppm) than predicted by electronegativity alone, while the other halogenated carbons will be downfield.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which is a definitive signature for this compound.

Synthesis Protocol: A Validated Approach via Sandmeyer Reaction

The most reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available precursor, 4-bromo-2-chloroaniline.[2][7] This classic transformation involves two key stages: diazotization of the primary amine, followed by a copper-catalyzed displacement of the diazonium group. The following protocol is a robust, self-validating system adapted from well-established procedures for similar aryl halides.[7]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

4-Bromo-2-chloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Protocol:

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 4-bromo-2-chloroaniline (1.0 eq) to a mixture of concentrated sulfuric acid and water. Stir until a fine slurry or solution of the amine salt is formed. b. Cool the mixture to 0-5 °C in an ice-salt bath. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt. c. Prepare a solution of sodium nitrite (1.1 eq) in water and cool it in an ice bath. d. Add the cold sodium nitrite solution dropwise to the aniline salt slurry via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition. Vigorous stirring is essential. e. After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper (which will turn blue/black).[7]

-

Sandmeyer Reaction (Iodination): a. In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. b. Slowly and carefully add the cold diazonium salt solution from step 1e to the potassium iodide solution in portions. This addition is highly exothermic and will be accompanied by vigorous evolution of nitrogen gas. Control the rate of addition to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ~50-60 °C for 30-60 minutes to ensure the complete decomposition of the diazonium salt intermediate.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Wash the mixture with a saturated solution of sodium thiosulfate to quench any remaining iodine, which is observed by the disappearance of the dark iodine color. c. Transfer the mixture to a separatory funnel and extract the crude product with a suitable organic solvent like dichloromethane or diethyl ether (3x). d. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Strategic Application in Drug Discovery and Development

The true value of this compound lies in the differential reactivity of its halogen substituents, which follows the general trend: I > Br > Cl.[3][4] This reactivity hierarchy allows for selective, sequential cross-coupling reactions, making it an ideal scaffold for building molecular complexity in a controlled manner.

Hierarchical Cross-Coupling Logic

Caption: Sequential functionalization enabled by halogen reactivity.

This tiered reactivity is a cornerstone of modern medicinal chemistry programs.[8] It allows for the rapid generation of diverse compound libraries from a single, advanced intermediate. For instance:

-

Suzuki or Sonogashira Coupling at the C-I Bond: The highly reactive C-I bond can be selectively coupled with a boronic acid or a terminal alkyne under mild palladium-catalyzed conditions, leaving the C-Br and C-Cl bonds intact.[9][10] This allows for the introduction of a first key pharmacophoric element.

-

Buchwald-Hartwig or Suzuki Coupling at the C-Br Bond: The resulting bromo-chloro-aryl product can then undergo a second cross-coupling reaction at the C-Br position, often under slightly more forcing conditions. This could involve introducing a crucial amine via Buchwald-Hartwig amination or another aryl group.

-

Functionalization of the C-Cl Bond: The C-Cl bond is the most robust and requires the most forcing conditions to react, which can be exploited for late-stage functionalization if necessary.

This stepwise approach is invaluable in structure-activity relationship (SAR) studies, where chemists need to systematically modify different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.[3][8] While specific publicly disclosed drug synthesis pathways using this exact intermediate are proprietary, it is a key member of the tri-haloaromatic class of building blocks widely used in the synthesis of kinase inhibitors, CNS agents, and other complex therapeutic agents.[11]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care. It is classified as an irritant and is harmful if swallowed.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.

Conclusion

This compound (CAS: 31928-47-9) is far more than a simple halogenated solvent. It is a sophisticated and highly versatile building block that provides chemists with exceptional control over synthetic strategy. Its unique pattern of three different halogens with distinct reactivities makes it an invaluable tool for the sequential and site-selective construction of complex organic molecules. For professionals in drug discovery and materials science, mastering the application of this intermediate opens the door to efficient and elegant synthetic pathways, accelerating the pace of innovation.

References

- Supporting Information for a relevant chemical synthesis.

- The Chemistry of Cross-Coupling: Utilizing Halogenated Aromatics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Blog.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-chloro-2-iodobenzene: A Cornerstone in Halogenated Aromatic Synthesis. [Link]

-

Hartwell, J. L. (1943). o-CHLOROBROMOBENZENE. Organic Syntheses, 23, 13. [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Scott, J. D., & Paone, D. V. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4985. [Link]

-

ResearchGate. (n.d.). Two-step chemoselective cross-coupling of 1-bromo-4-iodobenzene. [Link]

Sources

- 1. This compound | 31928-47-9 [chemicalbook.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. calibrechem.com [calibrechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

4-Bromo-2-chloro-1-iodobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the physical and chemical properties of 4-Bromo-2-chloro-1-iodobenzene (CAS No. 31928-47-9), a tri-substituted halobenzene with significant utility in organic synthesis. The distinct reactivity of its carbon-halogen bonds makes it a strategic intermediate for the regioselective synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials. This document consolidates essential data on its physicochemical properties, spectroscopic characteristics, and safety protocols to serve as a foundational resource for scientific professionals.

Introduction: The Strategic Utility of Polysubstituted Halobenzenes

Polysubstituted halogenated benzenes are fundamental building blocks in modern organic chemistry, enabling the construction of intricate molecular frameworks through a variety of cross-coupling reactions. The compound this compound is of particular interest due to the differential reactivity of its three halogen substituents. In many catalytic systems, the carbon-iodine bond is the most reactive, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. This reactivity hierarchy allows for selective, sequential functionalization of the aromatic ring, a highly desirable attribute in multi-step synthetic pathways.[1] Understanding the fundamental physical properties of this reagent is the first step toward its effective and safe utilization in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application in chemical reactions.

General and Structural Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 1-Bromo-3-chloro-4-iodobenzene, 4-Bromo-2-chloroiodobenzene | [2] |

| Molecular Formula | C₆H₃BrClI | [2][3][4] |

| Molecular Weight | 317.35 g/mol | [2][3] |

| CAS Number | 31928-47-9 | [2][3] |

| Appearance | White or colorless to yellow powder, lump, or fused solid. | [3][5][6] |

Thermal and Density Data

These parameters are crucial for designing reaction conditions, particularly for temperature-sensitive processes and for calculations involving molar concentrations.

| Property | Value | Source(s) |

| Melting Point | 35 °C | [3][7] |

| Boiling Point | 103-105 °C (at unspecified pressure) | [3][7] |

| Density | 2.272 ± 0.06 g/cm³ | [3][7] |

Solubility Profile

While quantitative solubility data is not extensively published, the chemical structure of this compound allows for qualitative predictions.

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | As a non-polar, halogenated aromatic hydrocarbon, it is not expected to be soluble in water. |

| Common Organic Solvents | Soluble | Expected to be soluble in non-polar and moderately polar organic solvents such as toluene, dichloromethane, chloroform, and ethyl acetate. |

It is best practice to perform a small-scale solubility test with the chosen solvent before proceeding with a large-scale reaction.

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. While specific spectra can vary slightly based on the instrument and conditions, the following provides an overview of the expected data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants of these signals will be characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should exhibit six unique signals, one for each carbon atom in the benzene ring. The chemical shifts will be influenced by the electronegativity of the directly bonded halogen atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C-X (X=I, Br, Cl) stretching vibrations in the fingerprint region.[2]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight. The isotopic pattern will be complex and characteristic due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. This compound is classified as an irritant.[2]

Hazard Identification

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8] May also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[2]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[8]

-

Recommended Laboratory Workflow

The following diagram outlines a standard workflow for handling this chemical in a laboratory setting.

Caption: A standard operating procedure for the safe handling of this compound.

Conclusion

This compound is a synthetically valuable compound due to its unique halogenation pattern, which allows for controlled, regioselective functionalization. A thorough understanding of its physical properties, spectroscopic signatures, and safety requirements, as detailed in this guide, is fundamental for its effective application in research and development. Adherence to appropriate safety protocols is paramount to mitigate risks associated with its handling.

References

-

Material Safety Data Sheet - this compound. Cole-Parmer. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

The Strategic Importance of this compound in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

This compound | CAS#:31928-47-9. Chemsrc. Available from: [Link]

-

4-Bromo-1-chloro-2-iodobenzene. PubChem. Available from: [Link]

-

This compound - [B39224]. Synthonix. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 31928-47-9 [m.chemicalbook.com]

- 4. Synthonix, Inc > 31928-47-9 | this compound [synthonix.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 31928-47-9 [chemicalbook.com]

- 7. This compound CAS#: 31928-47-9 [amp.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 4-Bromo-2-chloro-1-iodobenzene: A Strategic Intermediate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Value of a Tri-Halogenated Benzene Ring

In the landscape of fine chemical intermediates, 4-Bromo-2-chloro-1-iodobenzene stands out as a uniquely versatile building block for complex organic synthesis. Its strategic importance, particularly in the realms of medicinal chemistry and materials science, is derived from the distinct reactivity of the three different halogen atoms adorning its benzene core. This trifunctional arrangement allows for a programmed, sequential approach to molecular elaboration, providing chemists with a powerful tool for the construction of intricate molecular architectures that would be otherwise challenging to access.[1]

This guide offers a deep dive into the essential technical aspects of this compound, from its fundamental physicochemical properties and synthesis to its characterization and strategic applications in drug development. The insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for unambiguous characterization.

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Weight | 317.35 g/mol | [2][3] |

| Molecular Formula | C₆H₃BrClI | [2][3] |

| CAS Number | 31928-47-9 | [2][3] |

| Appearance | White or colorless to yellow powder or lump | [1] |

| Melting Point | Approximately 35°C | [1] |

| IUPAC Name | This compound | [4] |

Spectroscopic Signature

The structural identity and purity of this compound are definitively confirmed through a combination of spectroscopic techniques. Below are the anticipated spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (predicted): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the iodine atom would likely be the most downfield, appearing as a doublet. The proton situated between the bromine and chlorine atoms would also be a doublet, and the remaining proton would present as a doublet of doublets.

-

¹³C NMR (predicted): The spectrum will display six unique signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will be the most significantly shifted, with the carbon attached to iodine appearing at the highest field (lowest ppm value) among them, followed by the carbon-bromine and carbon-chlorine signals.

Mass Spectrometry (MS):

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The molecular ion peak (M⁺) will appear as a cluster of peaks, with the most abundant corresponding to the combination of the most common isotopes. Electron ionization would likely lead to fragmentation through the loss of the halogen atoms, with the loss of iodine being a prominent fragmentation pathway due to the relative weakness of the C-I bond.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring, including C-H stretching frequencies above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-X (X = Cl, Br, I) stretching vibrations will be observed in the fingerprint region, typically below 1100 cm⁻¹.[4]

Synthesis and Purification: A Practical Workflow

The most logical and widely applicable synthetic route to this compound is via a Sandmeyer-type reaction, starting from the readily available 4-bromo-2-chloroaniline.[8][9] This method involves two key transformations: diazotization of the primary amine followed by iodination.

Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Sandmeyer Reaction Principles)

This protocol is a well-established and reliable method for the synthesis of aryl iodides from anilines.[8][10][11]

Step 1: Diazotization of 4-Bromo-2-chloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-2-chloroaniline (1 equivalent).

-

Add a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 10°C with an ice-salt bath.

-

A solution of sodium nitrite (1.1 equivalents) in cold water is added dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0 and 5°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Causality Insight: The use of a strong acid and low temperatures is crucial to stabilize the diazonium salt intermediate and prevent its premature decomposition or unwanted side reactions.

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water. The use of a catalytic amount of copper(I) iodide can sometimes improve yields, though it is not always necessary for iodinations.[11]

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) for about an hour to ensure the complete decomposition of the diazonium salt.[10]

Causality Insight: The iodide ion acts as a nucleophile, displacing the dinitrogen gas, which is an excellent leaving group, thereby driving the reaction to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers sequentially with a sodium thiosulfate solution (to remove any residual iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound, which is a low-melting solid, can be purified by either recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).[12][13][14][15]

Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) and confirmed by melting point determination and the spectroscopic methods detailed above.

Strategic Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a low-valent palladium catalyst is C-I > C-Br > C-Cl.[1] This predictable reactivity allows for selective functionalization at each position.

Orthogonal Reactivity in Cross-Coupling Reactions

Caption: Sequential functionalization enabled by differential halogen reactivity.

-

Sonogashira Coupling at the C-I Bond: The highly reactive carbon-iodine bond can be selectively coupled with terminal alkynes under mild conditions using a palladium-copper co-catalyst system. This allows for the introduction of an alkynyl moiety without affecting the bromo and chloro substituents.

-

Suzuki Coupling at the C-Br Bond: Following the functionalization of the iodo position, the carbon-bromine bond can be targeted for a Suzuki coupling with a boronic acid or ester. This reaction is typically performed at a slightly higher temperature or with a more active palladium catalyst system, enabling the formation of a new carbon-carbon bond.

-

Buchwald-Hartwig Amination at the C-Cl Bond: The least reactive carbon-chlorine bond can be functionalized in a final step, for instance, through a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. This transformation generally requires more forcing conditions or specialized ligand systems for the palladium catalyst.

This stepwise approach is invaluable in the synthesis of complex pharmaceutical agents, where precise control over the introduction of various functional groups is essential for tuning the biological activity and pharmacokinetic properties of a drug candidate. While a specific marketed drug synthesized directly from this starting material is not prominently documented, its role as a key intermediate is exemplified in the synthesis of complex organic molecules, such as precursors to SGLT2 inhibitors like Dapagliflozin, where related halogenated structures are employed.[16]

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on GHS classifications, this compound may cause skin and serious eye irritation, and may be harmful if swallowed or inhaled.[4]

Conclusion

This compound is more than just a chemical; it is a strategic tool that offers a high degree of control and flexibility in the design and execution of complex synthetic strategies. Its unique tri-halogenated structure provides a platform for orthogonal reactivity, enabling the programmed construction of highly functionalized aromatic systems. For researchers in drug discovery and development, a comprehensive understanding of this intermediate's properties, synthesis, and reactivity is key to unlocking new avenues for innovation and accelerating the path to novel therapeutics.

References

- Supporting Information for various chemical syntheses. (Contains examples of NMR and MS data for related compounds). Provided through Google Search results.

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents. (Provides a detailed protocol for a similar Sandmeyer reaction).

- The Strategic Importance of this compound in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

- Sandmeyer reaction (video) | Khan Academy. (Provides a good overview of the Sandmeyer reaction mechanism).

-

CAS No: 31928-47-9 | Product Name: this compound | Pharmaffiliates. [Link]

-

This compound - [B39224]. Synthonix. [Link]

- How to Synthesize 4-Bromo-2-Chloroaniline? - FAQ - Guidechem.

- Sandmeyer Reaction Mechanism - BYJU'S. (Details the mechanism of the Sandmeyer reaction).

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Google Docs.

- Sandmeyer reaction - L.S.College, Muzaffarpur. (A review of the Sandmeyer reaction).

- Sandmeyer Reaction - Organic Chemistry Portal. (Provides numerous examples and references for the Sandmeyer reaction).

-

How To: Purify by Crystallization - Department of Chemistry: University of Rochester. [Link]

- The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN - Scribd. (Provides examples of Sandmeyer reactions).

- FDA-Approved 4-Bromo-2-Chloro Iodobenzene API Manufacturers & Suppliers. Pharmaoffer.

-

This compound | C6H3BrClI | CID 2735547 - PubChem. [Link]

-

4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem. [Link]

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

- (PDF)

-

This compound | CAS#:31928-47-9 | Chemsrc. [Link]

- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.

- Purification: How To - Department of Chemistry: University of Rochester.

- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.

- (PDF)

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthonix, Inc > 31928-47-9 | this compound [synthonix.com]

- 4. This compound | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 11. Khan Academy [khanacademy.org]

- 12. How To [chem.rochester.edu]

- 13. rsc.org [rsc.org]

- 14. Purification [chem.rochester.edu]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-iodobenzene: Structure, Synthesis, and Application

Introduction

This compound is a tri-halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the differential reactivity of its three distinct halogen substituents (Iodine, Bromine, and Chlorine) arranged on a benzene ring. This unique structural feature allows for programmed, site-selective modifications through a variety of cross-coupling reactions, making it an indispensable intermediate in the synthesis of complex molecules. For researchers and professionals in drug development and materials science, this compound offers a strategic platform for constructing novel pharmaceutical agents and advanced functional materials, where precise molecular architecture is paramount.[1][2] This guide provides an in-depth examination of its structure, properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles and practices.

Molecular Structure and Physicochemical Properties

The strategic placement of three different halogens on the benzene core is the defining feature of this compound. This substitution pattern provides a powerful tool for sequential and selective chemical functionalization.

Key Identifiers:

-

IUPAC Name: this compound[6]

-

Synonyms: 1-Bromo-3-chloro-4-iodobenzene, 3-Chloro-4-iodobromobenzene[3][4]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Weight | 317.35 g/mol | [3][4][6] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [7][8][9] |

| Melting Point | 35 °C to 39.5 °C | [9][10] |

| Boiling Point | 103-105 °C | [9] |

| Density | ~2.272 g/cm³ | [9] |

| SMILES | C1=CC(=C(C=C1Br)Cl)I | [4][6] |

| InChIKey | OHHKQBZOURGNLR-UHFFFAOYSA-N | [4][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and coupling constants will be indicative of their relative positions (ortho, meta).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display six signals for the six unique carbon atoms of the benzene ring. The carbons bonded to the halogens will be significantly shifted, with the carbon attached to iodine showing the most substantial downfield shift due to the heavy atom effect.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on the functional groups present. Key expected peaks include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (~1600-1450 cm⁻¹), and C-X (C-I, C-Br, C-Cl) stretching vibrations in the fingerprint region (typically below 1100 cm⁻¹).[6]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z ≈ 316/318/320, reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). This distinct isotopic pattern is a powerful tool for confirming the presence of both bromine and chlorine in the molecule.

Reactivity and Synthetic Strategy: A Chemist's Perspective

The primary value of this compound lies in the differential reactivity of its halogen atoms in metal-catalyzed cross-coupling reactions. This reactivity gradient is a cornerstone of its utility, enabling chemists to perform sequential, site-selective functionalization.

Causality of Reactivity: The reactivity of aryl halides in common cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) is dictated by the carbon-halogen (C-X) bond strength and the ease of oxidative addition to the metal catalyst (e.g., Palladium). The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the iodine substituent is the most reactive and will typically react selectively under milder conditions, leaving the bromine and chlorine atoms untouched. The bromine can then be targeted for a second coupling reaction under more forcing conditions, while the chlorine atom is the most robust and requires the harshest conditions to react.

Strategic Synthesis Workflow:

This predictable reactivity allows for a logical and powerful synthetic workflow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Synthonix, Inc > 31928-47-9 | this compound [synthonix.com]

- 6. This compound | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 31928-47-9 [chemicalbook.com]

- 8. This compound | 31928-47-9 | TCI AMERICA [tcichemicals.com]

- 9. This compound CAS#: 31928-47-9 [m.chemicalbook.com]

- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-iodobenzene

Abstract

This technical guide provides a comprehensive and scientifically grounded route for the synthesis of 4-bromo-2-chloro-1-iodobenzene, a key tri-halogenated aromatic intermediate in organic synthesis. The strategic importance of this compound lies in the differential reactivity of its halogen substituents, which allows for selective functionalization in the development of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This document details a robust two-step synthetic pathway commencing from the commercially available 4-bromo-2-chloroaniline. The synthesis involves an initial electrophilic iodination to produce 4-bromo-2-chloro-6-iodoaniline, followed by a reductive deamination to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental design, ensuring both reproducibility and a deep understanding of the process.

Introduction: The Strategic Utility of Polysubstituted Halobenzenes

Polysubstituted halobenzenes are pivotal building blocks in modern organic chemistry. The presence of multiple halogen atoms with varying reactivity on a benzene ring offers a versatile platform for sequential, site-selective cross-coupling reactions. This compound (CAS No: 31928-47-9) is a prime example of such a strategic intermediate.[1][2][3][4] The carbon-iodine bond is the most labile, making it amenable to reactions like Suzuki, Stille, or Sonogashira couplings, while the carbon-bromine and carbon-chlorine bonds remain intact for subsequent transformations. This differential reactivity is the cornerstone of its utility in constructing complex molecular architectures.

This guide presents a reliable and efficient synthesis of this compound, starting from 4-bromo-2-chloroaniline. The chosen pathway is divided into two main stages:

-

Electrophilic Iodination: The introduction of an iodine atom at the ortho-position to the amino group of 4-bromo-2-chloroaniline.

-

Reductive Deamination: The removal of the amino group to afford the target product.

The rationale behind this approach is the powerful activating and directing effect of the amino group in the first step, which facilitates the selective introduction of the iodine atom. The subsequent removal of this activating group provides the desired tri-halogenated benzene ring.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below:

Caption: Two-step synthesis of this compound.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-2-chloro-6-iodoaniline

The first step is the electrophilic iodination of 4-bromo-2-chloroaniline. The amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by a bromine atom, and one ortho-position is occupied by a chlorine atom, the incoming electrophile (the iodonium ion) is directed to the vacant ortho-position (C6).[5] Iodine monochloride (ICl) is an effective source of the electrophilic iodonium ion (I+).[3][6][7]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloroaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid to the cooled aniline solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite. The sodium bisulfite is added to quench any unreacted iodine monochloride and elemental iodine, which is visible as a disappearance of the dark color.[8]

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

The crude 4-bromo-2-chloro-6-iodoaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to a constant weight.

Step 2: Synthesis of this compound

The final step is the removal of the amino group from 4-bromo-2-chloro-6-iodoaniline. This is achieved through a reductive deamination reaction. While classical Sandmeyer reactions involving diazotization followed by reduction with hypophosphorous acid are an option, a more modern and efficient method utilizes isoamyl nitrite in a suitable solvent like N,N-dimethylformamide (DMF).[9][10][11] This method often provides higher yields and involves a simpler work-up procedure.[9][10][11]

Experimental Protocol:

-

In a round-bottom flask, suspend 4-bromo-2-chloro-6-iodoaniline (1 equivalent) in N,N-dimethylformamide (DMF).

-

Heat the mixture gently with stirring until the solid dissolves.

-

Add isoamyl nitrite (1.5 equivalents) dropwise to the solution. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Heat the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of gas ceases and TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic extracts and wash them with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are indicative and can vary based on the scale of the reaction and the purity of the reagents.

| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2-chloroaniline | Iodine Monochloride | Glacial Acetic Acid | 0 - RT | 2-4 | ~85-95 |

| 2 | 4-Bromo-2-chloro-6-iodoaniline | Isoamyl Nitrite | DMF | 60-70 | 1-2 | >75[9][10][11] |

Mechanistic Insights and Rationale

Electrophilic Iodination

The iodination of 4-bromo-2-chloroaniline is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH2) is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing its nucleophilicity. This directing effect guides the incoming electrophile, in this case, the iodonium ion (I+) generated from iodine monochloride, to the positions ortho and para to the amino group. With the para position blocked by bromine and one ortho position by chlorine, the substitution occurs at the only available activated position, C6.

Sources

- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 2. This compound | 31928-47-9 [chemicalbook.com]

- 3. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]

- 6. Solved I need to know the mechanism of iodination | Chegg.com [chegg.com]

- 7. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]

- 8. Bisulfite - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Section 1: Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Chemical Safety of 4-Bromo-2-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical safety data, handling protocols, and emergency procedures for this compound. As a halogenated aromatic compound frequently utilized as a building block in organic synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to conduct their work with confidence and a proactive safety mindset.

This compound is a tri-substituted benzene derivative.[1] Its utility in synthetic chemistry, particularly in cross-coupling reactions, stems from the differential reactivity of the three halogen substituents. However, this chemical complexity also necessitates a detailed approach to its safe handling.

A summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Bromo-3-chloro-4-iodobenzene | [2] |

| CAS Number | 31928-47-9 | [1] |

| EC Number | 608-683-2 | [1] |

| Molecular Formula | C₆H₃BrClI | [3] |

| Molecular Weight | 317.35 g/mol | [1][3] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [4] |

| Melting Point | 35 °C | [3] |

| Boiling Point | 103-105 °C | [3] |

| Density | 2.272 ± 0.06 g/cm³ | [3] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

(Note: The acute toxicity classifications are reported by some but not all suppliers, indicating variability in the provided data. A conservative approach assuming these hazards is recommended.)[1][6]

The following diagram illustrates the primary target organ toxicities associated with exposure to this chemical.

Caption: Routes of exposure and corresponding health hazards.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective exposure control is not merely about wearing PPE, but about implementing a systematic approach to minimizing risk at its source. This is best conceptualized through the "Hierarchy of Controls" model.

Caption: The Hierarchy of Controls for managing chemical exposure.

Given the necessity of using this specific reagent, our focus begins at the level of Engineering Controls.

Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The facility should be equipped with an operational eyewash station and a safety shower in close proximity to the handling area.[7]

Personal Protective Equipment (PPE) Protocol: The selection of PPE is critical and task-dependent. The following protocol must be adhered to.

| PPE Item | Standard | Rationale & Use Case |

| Eye/Face Protection | ANSI Z87.1 / EN 166 | Wear tightly fitting chemical safety goggles.[2][8] A face shield should be added when handling larger quantities (>50g) or if there is a significant splash risk. |

| Hand Protection | EN 374 | Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Contaminated gloves must be removed and disposed of properly before leaving the work area.[8] |

| Skin/Body Protection | N/A | A flame-resistant laboratory coat is mandatory.[8] Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory. |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved | A respirator is generally not required if work is performed within a certified fume hood. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5][7] |

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is a self-validating system for ensuring safety.

Protocol 4.1: Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as outlined in Section 3.

-

Weighing: As the compound can be a solid or low-melting solid, transfer the desired amount from the stock container to a secondary container within the fume hood.[3][4] Avoid generating dust.[2]

-

Dissolution: If preparing a solution, add the solvent to the solid slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

-

Post-Handling: After use, securely close the primary container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.

-

Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[5]

Protocol 4.2: Step-by-Step Storage Procedure

-

Container: Store the chemical in its original, tightly closed container.[5][7]

-

Location: Keep the container in a dry, cool, and well-ventilated area.[2] A designated cabinet for halogenated reagents is recommended.

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[9] While specific incompatibility data is limited, this is a standard precaution for organic compounds.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Section 5: Emergency Procedures

Immediate and correct response during an emergency can significantly mitigate harm.

Caption: A decision-making workflow for chemical emergencies.

5.1 First Aid Measures The following are immediate actions to be taken in case of exposure.[7]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

5.2 Accidental Release Measures

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the chemical to become airborne.

-

Contain: Prevent the spill from spreading or entering drains.

-

Clean-up: For a small spill, carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[2] Use spark-proof tools.[8]

-

Decontaminate: Clean the spill area thoroughly.

5.3 Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][7]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed.

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][7]

Section 6: Disposal Considerations

Chemical waste disposal is strictly regulated.

-

Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][10] Do not allow the material to enter sewer systems or waterways.[2]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2][10] Alternatively, puncture the container to make it unusable for other purposes before disposal.[10] All disposal practices must be in accordance with federal, state, and local regulations.

References

-

Material Safety Data Sheet - this compound - Cole-Parmer. [Link]

-

This compound | C6H3BrClI | CID 2735547 - PubChem. [Link]

-

4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem. [Link]

-

This compound | CAS#:31928-47-9 | Chemsrc. [Link]

Sources

- 1. This compound | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 31928-47-9 [m.chemicalbook.com]

- 4. This compound | 31928-47-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. guidechem.com [guidechem.com]

A Technical Guide to 4-Bromo-2-chloro-1-iodobenzene: A Versatile Tri-Halogenated Synthetic Building Block

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of poly-functionalized intermediates is paramount. 4-Bromo-2-chloro-1-iodobenzene (CAS No: 31928-47-9) emerges as a preeminent example of such a building block.[1][2] Its benzene core is decorated with three distinct halogen atoms—iodine, bromine, and chlorine—each offering a different level of reactivity. This structural arrangement is not a random assortment but a carefully orchestrated platform for sequential, site-selective chemical modifications.

The principal value of this molecule lies in the differential reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl for oxidative addition in transition-metal-catalyzed cross-coupling reactions.[3][4] This hierarchy allows chemists to perform stepwise functionalization, using the iodo group for an initial coupling, followed by a subsequent reaction at the bromo- position, and potentially a final transformation at the less reactive chloro- site. This capability is invaluable for the modular and efficient construction of complex molecular architectures required for novel drug candidates, agrochemicals, and organic electronic materials.[3] This guide provides an in-depth analysis of the physicochemical properties, a robust synthesis protocol, the strategic application of its unique reactivity in cross-coupling reactions, and essential safety information for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a tri-substituted halobenzene with the IUPAC name This compound .[1] It typically appears as a white or yellow solid or fused lump.[5] A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 31928-47-9 | [1][2] |

| Molecular Formula | C₆H₃BrClI | [1] |

| Molecular Weight | 317.35 g/mol | [1][2] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [6] |

| Melting Point | 30.5 - 39.5 °C | [5] |

| InChI Key | OHHKQBZOURGNLR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Br)Cl)I | [1] |

Synthesis of this compound

The most logical and established route for introducing an iodo group onto an aromatic ring, especially when an amino group is present, is through the Sandmeyer reaction or a related diazotization-iodination sequence. The synthesis of this compound is efficiently achieved from the commercially available precursor, 4-bromo-2-chloroaniline.

The overall transformation involves two key stages:

-

Diazotization: The primary aromatic amine (4-bromo-2-chloroaniline) is converted into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid).

-

Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to displace the diazonium group and install the iodine atom onto the aromatic ring.

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Diazotization-Iodination

This protocol is adapted from analogous, well-established procedures for the synthesis of polyhalogenated aromatic compounds via the Sandmeyer reaction.[7]

Materials:

-

4-Bromo-2-chloroaniline (1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 equiv)

-

Potassium Iodide (KI) (1.2 equiv)

-

Diethyl Ether or Dichloromethane

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 4-bromo-2-chloroaniline (1.0 equiv) to a solution of concentrated sulfuric acid in water at room temperature to form the amine salt.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.2 equiv) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A dark, oily product should be visible.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with deionized water, saturated sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is anchored in the selective reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The reactivity order (I > Br > Cl) allows for a programmed, stepwise introduction of different molecular fragments.[3][4]

This strategy is a cornerstone in modern medicinal chemistry, where the ability to generate a library of diverse analogues from a common intermediate is crucial for structure-activity relationship (SAR) studies. Halogens themselves can significantly modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties (binding affinity) through effects like metabolic blocking and forming halogen bonds.

Selective Cross-Coupling Reactions

-

Reaction at C-I Bond (Sonogashira or Suzuki Coupling): The C-I bond is the most labile and will react preferentially under standard cross-coupling conditions.[8][9] For instance, a Sonogashira coupling can be performed at room temperature to introduce an alkyne, leaving the bromo and chloro groups untouched.[9][10] Similarly, a Suzuki coupling can introduce an aryl or heteroaryl group.[4][11]

-

Reaction at C-Br Bond: After functionalizing the iodo-position, the C-Br bond can be targeted for a second cross-coupling reaction. This typically requires slightly more forcing conditions (e.g., higher temperature, different ligand/catalyst system) than the initial C-I coupling, ensuring selectivity.

The diagram below illustrates the logical flow for sequential functionalization.

Caption: Stepwise functionalization via selective cross-coupling.

Case Study: Application in Pharmaceutical Synthesis

While specific examples directly citing this compound can be proprietary, its isomer, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[12] This highlights the industrial relevance of such tri-halogenated scaffolds in constructing complex active pharmaceutical ingredients (APIs). The selective reactivity allows for the precise assembly of the diarylmethane core structure common to this class of drugs.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching frequencies for the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching within the ring (around 1600-1450 cm⁻¹), and C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) indicative of the 1,2,4-trisubstitution pattern. The C-X (X=Cl, Br, I) stretching vibrations will appear at lower frequencies.

-

¹H NMR Spectroscopy: The proton NMR spectrum will be simple, showing three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three distinct protons on the benzene ring. The splitting patterns (doublets, doublet of doublets) and coupling constants will be consistent with the 1,2,4-substitution pattern.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts of the carbons directly attached to the halogens are influenced by both electronegativity and the "heavy atom effect".[13] For iodine and bromine, this effect causes a significant upfield (shielding) shift for the ipso-carbon compared to what would be predicted by electronegativity alone.[13] The predicted order of the ipso-carbon shifts would be C-Cl > C-H > C-Br > C-I.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. According to GHS hazard statements, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-4-chloro-2-iodobenzene: A Cornerstone in Halogenated Aromatic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 31928-47-9 | Product Name : this compound. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

UCD Repository. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

Sources

- 1. This compound | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. nbinno.com [nbinno.com]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 31928-47-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi-res.com [mdpi-res.com]

- 12. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Bromo-2-chloro-1-iodobenzene for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical discovery and materials science. Among the vast arsenal of building blocks available to the discerning chemist, tri-halogenated benzenes offer a unique platform for controlled, sequential modifications. This guide provides an in-depth technical overview of 4-Bromo-2-chloro-1-iodobenzene (CAS No. 31928-47-9), a versatile intermediate whose distinct halogen arrangement unlocks a wide array of synthetic possibilities. As a senior application scientist, this document is crafted to not only detail the procurement and properties of this compound but to also provide actionable insights into its synthesis and application, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound [1][2]

| Property | Value |

| CAS Number | 31928-47-9 |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol |

| Appearance | White or colorless to yellow powder or fused solid |

| Melting Point | 30.5-39.5 °C |

| Boiling Point | 281.2 ± 20.0 °C at 760 mmHg |

| Density | 2.3 ± 0.1 g/cm³ |

| InChI Key | OHHKQBZOURGNLR-UHFFFAOYSA-N |

| SMILES | ClC1=C(I)C=CC(Br)=C1 |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, flush immediately with copious amounts of water. Store in a cool, dry place away from light and incompatible materials.

Commercial Availability: A Comparative Overview

A reliable supply of high-purity starting materials is critical for reproducible research and development. This compound is available from several reputable chemical suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 1g, 5g |

| TCI America | >97.0% (GC) | Gram to bulk scales |

| Synthonix | 98% | 5g, 10g, 25g, 100g, 500g |

| Pharmaffiliates | Pharmaceutical Standard | Inquire for details |

| BLD Pharm | Inquire for details | Gram to kilogram scales |

| ChemicalBook | 98%, 99% min | Kilogram scales |

Synthesis of this compound: A Reliable Protocol

While commercially available, an in-house synthesis of this compound may be desirable for cost-efficiency in large-scale applications or for the preparation of analogues. The most common and reliable method for the synthesis of this and similar aryl iodides is through the diazotization of the corresponding aniline, followed by a Sandmeyer-type iodination reaction.[3][4][5]

The logical precursor for this synthesis is 4-bromo-2-chloroaniline. The synthesis can be conceptualized in the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar procedures): [5][6][7]

Materials:

-

4-Bromo-2-chloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether

-

10% Sodium thiosulfate solution

-